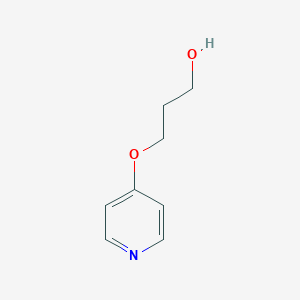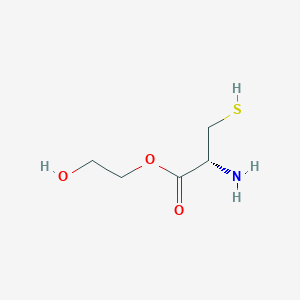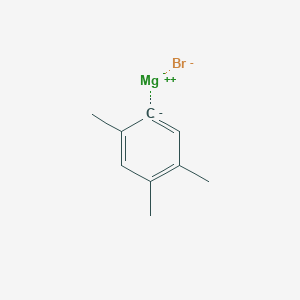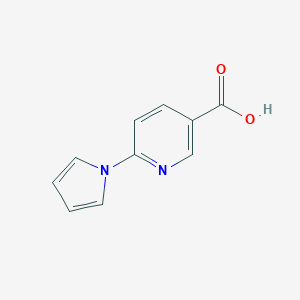
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid, also known as ACPC, is a cyclic amino acid that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. ACPC is a derivative of the neurotransmitter glutamate and has been shown to have modulatory effects on the glutamatergic system.
Mecanismo De Acción
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid modulates the glutamatergic system by acting as an agonist at the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This leads to a decrease in glutamate release and a reduction in excitotoxicity. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also enhances the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid in lab experiments is its ability to cross the blood-brain barrier, making it an attractive candidate for therapeutic applications. However, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid. One area of interest is the development of more potent and selective agonists for the mGluR2/3 receptor. Another area of interest is the exploration of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid and to optimize its therapeutic potential.
Métodos De Síntesis
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid can be synthesized through a multistep process involving the reaction of cyclopentadiene with maleic anhydride, followed by the reduction of the resulting diene with lithium aluminum hydride. The final step involves the reaction of the resulting diol with ammonia to produce 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has also been found to enhance learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
Número CAS |
182888-98-8 |
|---|---|
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
1-aminocyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h1H,2-3,8H2,(H,9,10)(H,11,12) |
Clave InChI |
ZYTYAKYQUJSALC-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C=C(CC1(C(=O)O)N)C(=O)O |
Sinónimos |
3-Cyclopentene-1,3-dicarboxylic acid, 1-amino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




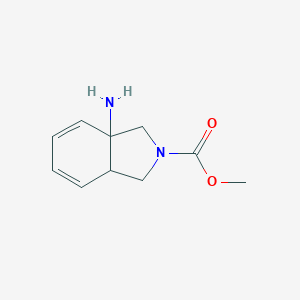





![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
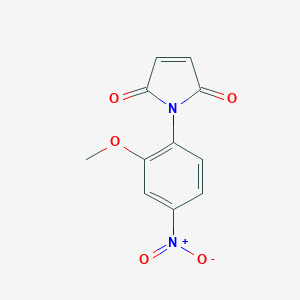
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
